molecular formula C16H18N2O2 B057371 4-(5-Pentylpyrimidin-2-yl)benzoic acid CAS No. 123704-47-2

4-(5-Pentylpyrimidin-2-yl)benzoic acid

Numéro de catalogue: B057371
Numéro CAS: 123704-47-2
Poids moléculaire: 270.33 g/mol
Clé InChI: KKBKNYAHAWZKLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(5-Pentylpyrimidin-2-yl)benzoic acid (CAS 123704-47-2) is a high-value aromatic benzoic acid derivative featuring a pentylpyrimidine moiety. This compound serves as a critical synthetic building block in advanced materials research, particularly in the design and synthesis of organic electronic materials and liquid crystal compounds. Its molecular structure, which combines a rigid pyrimidine-benzoic acid core with a flexible pentyl chain, allows it to act as a versatile precursor for creating mesogenic structures with defined anisotropic properties. Researchers utilize this compound to develop new functional materials for displays and photonic devices. With a molecular formula of C16H18N2O2 and a molecular weight of 270.33 g/mol, it is characterized by high purity standards (NLT 98%) . For optimal stability, store this product in a sealed container under dry, cool conditions (2-8°C) . This product is intended for research and laboratory use only; it is not classified as a drug or for any form of human or veterinary use.

Propriétés

IUPAC Name

4-(5-pentylpyrimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(9-7-13)16(19)20/h6-11H,2-5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBKNYAHAWZKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557681
Record name 4-(5-Pentylpyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123704-47-2
Record name 4-(5-Pentylpyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pentylpyrimidin-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(5-Pentylpyrimidin-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Pentylpyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

4-(5-Pentylpyrimidin-2-yl)benzoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(5-Pentylpyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrimidine ring is known to interact with nucleic acids and proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(5-Pentylpyrimidin-2-yl)benzoic acid with five analogs, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Functional Implications
4-(5-Pentylpyrimidin-2-yl)benzoic acid* C₁₆H₁₈N₂O₂ 270.33 (calc.) Pentyl (C₅H₁₁) on pyrimidine ~4.5† Enhanced lipophilicity for membrane permeation
4-(5-Octylpyrimidin-2-yl)benzoic acid C₁₉H₂₄N₂O₂ 312.41 Octyl (C₈H₁₇) on pyrimidine 4.74 Higher hydrophobicity; potential slower metabolism
4-({4-[(2-Cyanophenyl)amino]pyrimidin-2-yl}amino)benzoic acid C₁₈H₁₃N₅O₂ 331.33 Cyanophenylamino group on pyrimidine N/A Increased hydrogen bonding; kinase inhibition potential
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid C₁₈H₁₁Cl₂N₃O₄ 404.20 Dichlorobenzoyl and pyrimidinyloxy groups N/A Electron-withdrawing effects; antimicrobial activity
4-(5-Chloropyridin-2-yl)benzoic acid C₁₂H₈ClNO₂ 233.65 Chloropyridine moiety 3.10 Reduced aromaticity; altered target selectivity
4-(5-Formyl-2-furyl)benzoic acid C₁₂H₈O₄ 216.19 Formyl furan substituent N/A Electrophilic aldehyde; crosslinking potential

Note:

  • *Predicted values for 4-(5-Pentylpyrimidin-2-yl)benzoic acid based on analogs.
  • †Estimated using the octyl analog’s logP (4.74 ) with chain-length correction.

Key Comparisons

Alkyl Chain Length (Pentyl vs. Octyl)

  • The octyl analog (C₈H₁₇) has higher logP (4.74 vs. ~4.5) and molecular weight (312.41 vs. 270.33), suggesting slower metabolic clearance but reduced aqueous solubility compared to the pentyl derivative .

Substituent Electronic Effects The cyanophenylamino group in introduces strong electron-withdrawing effects and hydrogen-bonding capacity, likely enhancing kinase binding affinity but reducing metabolic stability compared to the pentyl-substituted compound.

Halogen vs. Alkyl Substituents

  • The dichlorobenzoyl group in increases electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets. In contrast, the pentyl chain in the target compound offers flexibility for membrane integration.

Heterocycle Replacement (Pyrimidine vs. The formyl furan in introduces electrophilicity, enabling covalent bond formation—a property absent in the pentylpyrimidine analog.

Activité Biologique

4-(5-Pentylpyrimidin-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound 4-(5-Pentylpyrimidin-2-yl)benzoic acid features a benzoic acid moiety substituted with a pyrimidine ring. The structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of benzoic acid, including 4-(5-Pentylpyrimidin-2-yl)benzoic acid, may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can act as inhibitors of tyrosinase, an enzyme crucial in melanin synthesis. This inhibition could have implications for treating skin disorders characterized by hyperpigmentation .

2. Antiproliferative Effects

In vitro studies have suggested that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, similar pyrimidine derivatives have demonstrated cytotoxic effects on melanoma cells through mechanisms linked to tyrosinase inhibition .

Case Studies

Study Objective Findings
Study 1Evaluate cytotoxicity on melanoma cellsDemonstrated significant reduction in cell viability at concentrations leading to tyrosinase inhibition .
Study 2Investigate enzyme inhibition kineticsIdentified non-competitive inhibition patterns with IC50 values comparable to other known inhibitors .
Study 3Assess anti-inflammatory propertiesShowed potential in reducing inflammatory markers in cell culture models .

Cytotoxicity and Cell Viability

In a study examining various benzoic acid derivatives, including 4-(5-Pentylpyrimidin-2-yl)benzoic acid, it was found that certain concentrations led to a significant decrease in melanoma cell viability. The IC50 values indicated effective inhibition at micromolar concentrations, suggesting a potent biological activity that warrants further investigation.

Kinetic Analysis

Kinetic studies revealed that the compound may act through competitive and non-competitive inhibition mechanisms against specific enzymes. The calculated inhibition constants (Ki) for related compounds provide insight into the expected potency of 4-(5-Pentylpyrimidin-2-yl)benzoic acid in similar contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(5-Pentylpyrimidin-2-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, which links the pyrimidine and benzoic acid moieties. Key steps include:

  • Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the pyrimidine ring.
  • Optimizing solvent systems (e.g., toluene/ethanol mixtures) and reaction temperatures (80–100°C) to improve yield .
  • Introducing the pentyl chain via alkylation or nucleophilic substitution on the pyrimidine precursor before coupling. Adjusting stoichiometry and reaction time minimizes byproducts .

Q. How can researchers characterize the purity and structural integrity of 4-(5-Pentylpyrimidin-2-yl)benzoic acid?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and alkyl chain integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm regiochemistry .
  • HPLC with UV detection (C18 column, acidic mobile phase) to assess purity (>95%) and detect trace impurities .

Q. What strategies improve the aqueous solubility of 4-(5-Pentylpyrimidin-2-yl)benzoic acid for in vitro assays?

  • Methodological Answer :

  • Salt formation : React the carboxylic acid group with sodium bicarbonate to form a sodium salt, enhancing solubility in PBS or cell culture media.
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to stabilize the compound in aqueous buffers .
  • Structural modification : Introduce polar substituents (e.g., hydroxyl groups) on the pentyl chain, though this may alter biological activity .

Advanced Research Questions

Q. How does the pentyl chain length influence the compound’s biological activity, and what SAR studies support this?

  • Methodological Answer :

  • Compare analogs with varying alkyl chains (ethyl, hexyl) via in vitro enzyme inhibition assays (e.g., 5-lipoxygenase). The pentyl chain may balance lipophilicity and steric effects, optimizing target binding .
  • Perform molecular docking simulations to analyze hydrophobic interactions between the pentyl group and enzyme active sites. Validate with mutagenesis studies .
  • Reference SAR data from sulfonamide analogs, where alkyl chain length correlates with membrane permeability and potency .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal validation : Replicate key findings using disparate methods (e.g., fluorescence-based vs. radiometric assays).
  • Buffer compatibility checks : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .
  • Control experiments : Include known inhibitors (e.g., zileuton for 5-lipoxygenase) to calibrate inter-assay variability .

Q. What computational tools are effective for predicting the metabolic pathways of 4-(5-Pentylpyrimidin-2-yl)benzoic acid?

  • Methodological Answer :

  • Use CYP450 isoform prediction software (e.g., StarDrop, MetaSite) to identify likely oxidation sites on the pentyl chain or pyrimidine ring.
  • Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). Monitor metabolites via LC-MS/MS .
  • Cross-reference with PubChem data on similar benzoic acid derivatives to infer phase II conjugation pathways (e.g., glucuronidation) .

Q. How can researchers evaluate the compound’s stability under physiological pH conditions?

  • Methodological Answer :

  • Conduct forced degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Kinetic modeling : Calculate half-life (t½) and identify degradation products (e.g., decarboxylation or pyrimidine ring hydrolysis) .
  • Compare with structurally related sulfonamides, where electron-withdrawing groups enhance acidic stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.